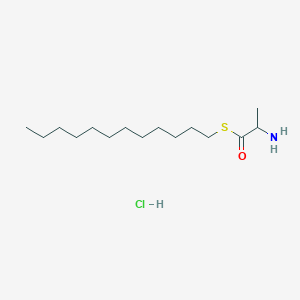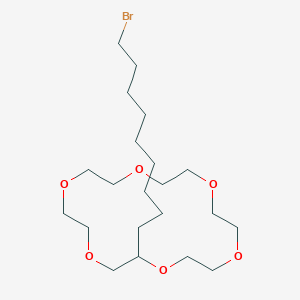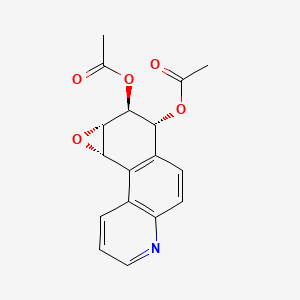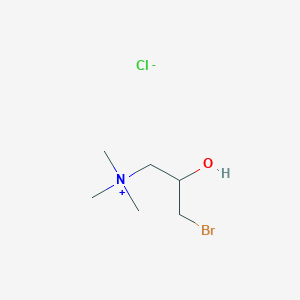
3-Bromo-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride: is a quaternary ammonium compound with a bromine and hydroxyl functional group. This compound is known for its diverse applications in organic chemistry, particularly in the synthesis of various polymers and surfactants. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable reagent in both research and industrial settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride typically involves the reaction of 3-bromopropylamine with trimethylamine in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
3-Bromopropylamine+Trimethylamine→3-Bromo-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of automated systems also minimizes the risk of contamination and improves the overall efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxide or alkoxide ions, leading to the formation of various derivatives.
Oxidation Reactions: The hydroxyl group can undergo oxidation to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Products: Various substituted ammonium compounds.
Oxidation Products: Carbonyl compounds such as aldehydes or ketones.
Reduction Products: Amines and other reduced derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Polymer Synthesis: Used as a monomer in the synthesis of hydrophilic-hydrophobic block copolymers.
Surfactants: Acts as a surfactant in the synthesis of ultrathin nano scrolls.
Biology:
Cellular Studies: Utilized in the study of cellular uptake and transport mechanisms due to its quaternary ammonium structure.
Medicine:
Drug Delivery: Explored as a potential carrier for drug delivery systems due to its ability to form stable complexes with various drugs.
Industry:
Anion Exchange Membranes: Used in the preparation of anion exchange membranes for applications in fuel cells and water treatment.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride involves its interaction with various molecular targets through its quaternary ammonium group. This group can form ionic bonds with negatively charged molecules, facilitating the transport and delivery of these molecules across cellular membranes. The bromine and hydroxyl groups also allow for further chemical modifications, enhancing the compound’s versatility in different applications.
Comparación Con Compuestos Similares
- 3-Bromo-N,N,N-trimethylpropan-1-aminium bromide
- 3-Chloro-2-hydroxypropyltrimethyl ammonium chloride
- ®-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride
Comparison:
- 3-Bromo-N,N,N-trimethylpropan-1-aminium bromide: Similar structure but lacks the hydroxyl group, making it less versatile in certain chemical reactions.
- 3-Chloro-2-hydroxypropyltrimethyl ammonium chloride: Contains a chlorine atom instead of bromine, which affects its reactivity and applications.
- ®-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride: Contains a carboxyl group, providing different chemical properties and applications compared to the hydroxyl group.
Uniqueness: The presence of both bromine and hydroxyl groups in 3-Bromo-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride makes it a unique compound with a wide range of applications in various fields, from polymer synthesis to drug delivery.
Propiedades
Número CAS |
105463-53-4 |
|---|---|
Fórmula molecular |
C6H15BrClNO |
Peso molecular |
232.54 g/mol |
Nombre IUPAC |
(3-bromo-2-hydroxypropyl)-trimethylazanium;chloride |
InChI |
InChI=1S/C6H15BrNO.ClH/c1-8(2,3)5-6(9)4-7;/h6,9H,4-5H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
DUJRJZCLDOPFGP-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(C)CC(CBr)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


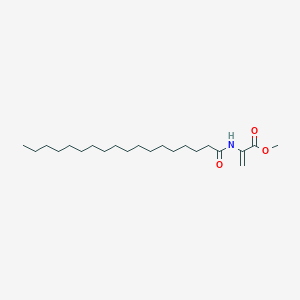
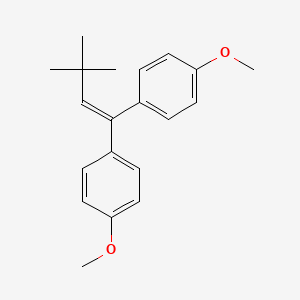
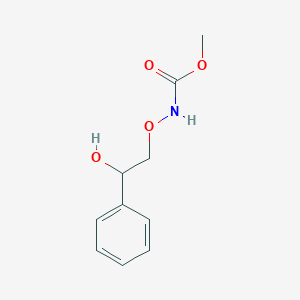
![N-[1-(2-Hydroxyphenyl)-2-sulfamoylethyl]acetamide](/img/structure/B14339838.png)
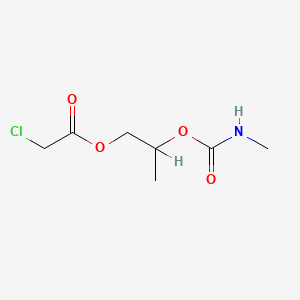
![1-[2-(6,7-Dihydrothieno[3,2-c]pyridin-4-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14339860.png)
![triethyl-[12-(triethylazaniumyl)dodecyl]azanium;dibromide](/img/structure/B14339866.png)
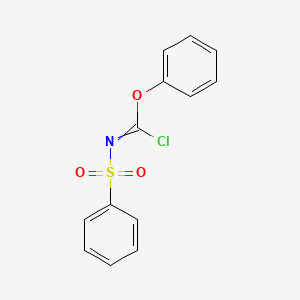
![2'-Methyl-4'-propyl[1,1'-bi(cyclohexane)]-4-carbonitrile](/img/structure/B14339879.png)
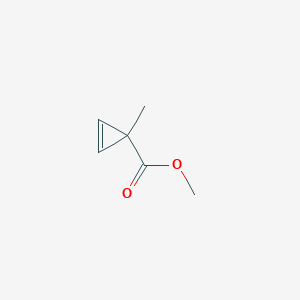
![[4-(Dimethylamino)phenyl]-phenylmethanone;hydrochloride](/img/structure/B14339890.png)
